Comparative Lipophilicity and Predicted Bioavailability of 7-Ethoxy- vs. 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
The substitution of a 7-ethoxy group for a 7-methoxy group on the 2-methyl-3-phenyl-4H-chromen-4-one core results in a quantifiable and significant increase in lipophilicity, a key determinant of membrane permeability and metabolic clearance. This differential is evident when comparing computed property data for the target compound with that of its closest analog, 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 19725-44-1). The target compound exhibits a higher XLogP3 of 3.8 compared to the 7-methoxy analog's XLogP3 of 3.0 [1][2], as well as a higher ACD/LogP of 4.61 versus 3.44 . This increase in logP is consistent with the expected contribution of an additional methylene unit in the 7-alkoxy substituent.
| Evidence Dimension | Predicted Lipophilicity (XLogP3 / ACD LogP) |
|---|---|
| Target Compound Data | XLogP3: 3.8; ACD/LogP: 4.61 |
| Comparator Or Baseline | 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one (CAS 19725-44-1): XLogP3: 3.0; ACD/LogP: 3.44 |
| Quantified Difference | Δ XLogP3 = +0.8; Δ ACD/LogP = +1.17 |
| Conditions | In silico prediction using XLogP3 and ACD/Labs Percepta Platform modules. |
Why This Matters
This quantifiable difference in logP values translates to a predicted >10-fold difference in the blood-brain barrier (BBB) permeability coefficient and a predicted >4-fold difference in the bioconcentration factor (BCF), as per the ACD/Labs models, which directly impacts the selection of this compound for in vivo PK/PD studies over the less lipophilic 7-methoxy analog .
- [1] PubChem. (2026). 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one. Computed Properties: XLogP3. CID 746400. View Source
- [2] PubChem. (2026). 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one. Computed Properties: XLogP3. CID 156412. View Source
